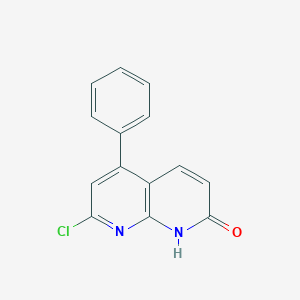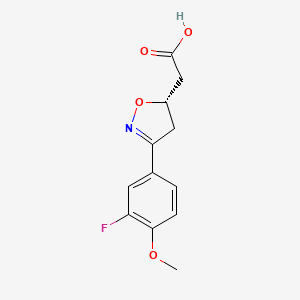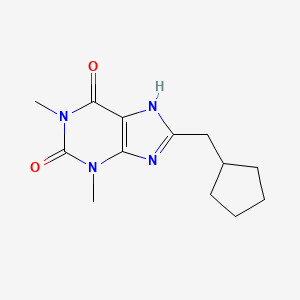
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a piperazinone moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethoxy)aniline and piperazine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the aniline derivative with piperazine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The trifluoromethoxy group and piperazinone moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one: This compound has a similar structure but with the trifluoromethoxy group attached at the 4-position of the phenyl ring.
1-(3-(Trifluoromethyl)phenyl)piperazin-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)piperazin-2-one: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17/h1-3,6,15H,4-5,7H2 |
InChI Key |
XJFWLJGWEYXTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)

![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
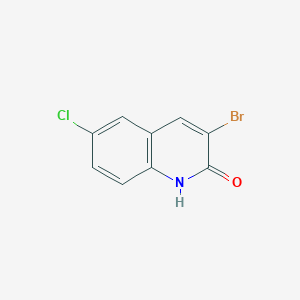
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
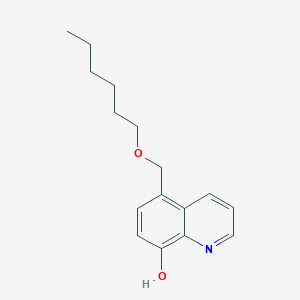
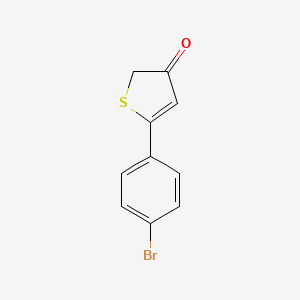
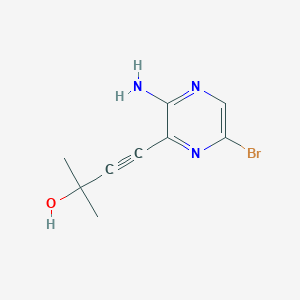
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
